2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde
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Overview
Description
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a distinct aromatic odor. This compound is characterized by its unique structure, where three benzaldehyde groups are attached to a central benzene ring. It is known for its stability and solubility in organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride . This is followed by oxidation reactions to introduce the formyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but with formyl groups at different positions.
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: Another structural isomer with different positioning of formyl groups.
Uniqueness
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C27H18O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-18H |
InChI Key |
DGYIFCHRANNJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C3=CC=CC=C3C=O)C4=CC=CC=C4C=O |
Origin of Product |
United States |
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